4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine
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Overview
Description
4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using parallel solid-phase synthesis or photocatalytic synthesis methods . These methods allow for the efficient and high-yield production of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways . It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of ER chaperone BIP and apoptosis marker cleaved caspase-3 . This results in its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its neuroprotective properties.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Used as alpha1-adrenergic receptor antagonists.
Uniqueness
4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine stands out due to its unique combination of isobutyl and piperazine groups, which contribute to its diverse biological activities. Its ability to inhibit ER stress and apoptosis pathways makes it particularly valuable in neuroprotective and anti-inflammatory research .
Properties
Molecular Formula |
C13H22N4 |
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Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-methyl-4-(2-methylpropyl)-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C13H22N4/c1-10(2)8-12-9-13(16-11(3)15-12)17-6-4-14-5-7-17/h9-10,14H,4-8H2,1-3H3 |
InChI Key |
RYURWXSEHXWIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)CC(C)C |
Origin of Product |
United States |
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